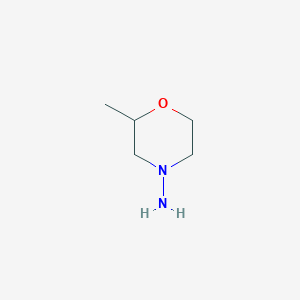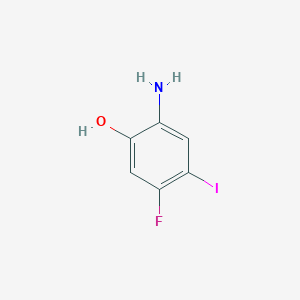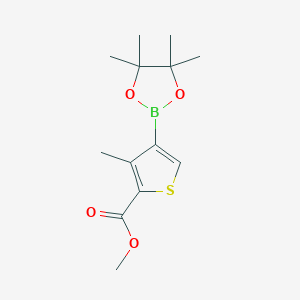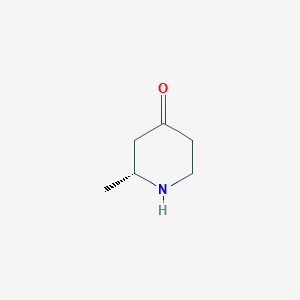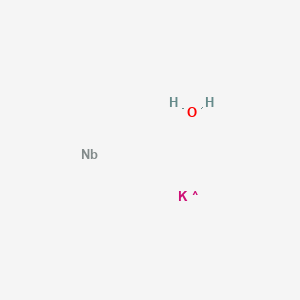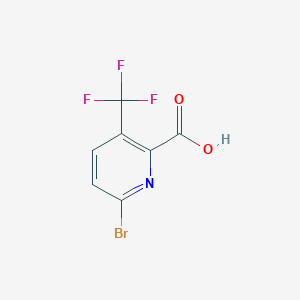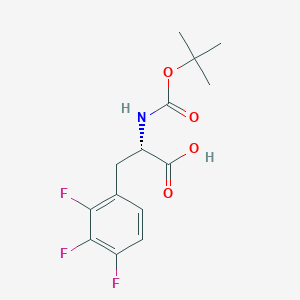
n-Boc-2,3,4-trifluoro-l-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Boc-2,3,4-trifluoro-l-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, and three fluorine atoms substituted at the 2, 3, and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-2,3,4-trifluoro-l-phenylalanine typically involves the protection of the amino group of 2,3,4-trifluoro-l-phenylalanine with a Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as methanol or dichloromethane, and the reaction conditions are mild, often at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
n-Boc-2,3,4-trifluoro-l-phenylalanine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol, or iodine.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Deprotection: The removal of the Boc group yields 2,3,4-trifluoro-l-phenylalanine.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenylalanine derivatives.
科学的研究の応用
n-Boc-2,3,4-trifluoro-l-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of n-Boc-2,3,4-trifluoro-l-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability during synthetic transformations, while the trifluoromethyl groups enhance the compound’s reactivity and binding affinity. The exact pathways depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- n-Boc-4-iodo-l-phenylalanine
- n-Boc-3,5-difluoro-l-phenylalanine
- n-Boc-2,4,6-trifluoro-l-phenylalanine
Uniqueness
n-Boc-2,3,4-trifluoro-l-phenylalanine is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This makes it particularly valuable in the synthesis of peptides and other complex organic molecules.
特性
CAS番号 |
324028-24-2 |
|---|---|
分子式 |
C14H16F3NO4 |
分子量 |
319.28 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-9(12(19)20)6-7-4-5-8(15)11(17)10(7)16/h4-5,9H,6H2,1-3H3,(H,18,21)(H,19,20)/t9-/m0/s1 |
InChIキー |
YUTYVNCTEWHGSS-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)F)F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)
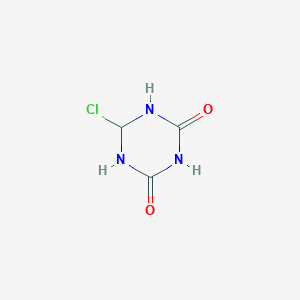
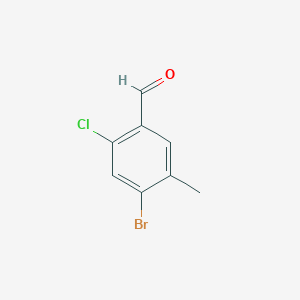

![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)
